

The F1Fo-ATP Synthase: A Dual-Function Molecular Motor

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Compound of Interest

Compound Name: ATP synthase inhibitor 2 TFA

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The F1Fo-ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It plays a central role in cellular energy conversion. Its two main components are:

- The Fo domain: An integral membrane portion that forms a proton channel, allowing the passage of protons down their electrochemical gradient.
- The F1 domain: A peripheral membrane portion that extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.

The enzyme functions as a rotary motor. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the catalytic subunits of the F1 domain, leading to the synthesis of ATP from ADP and inorganic phosphate (Pi). Under conditions where the proton motive force collapses, such as during ischemia, the enzyme can reverse its function and hydrolyze ATP, pumping protons out of the matrix at the expense of cellular ATP reserves[1][2][3]. This hydrolytic activity can be detrimental, depleting the cell of vital energy.

The Endogenous Inhibitor: ATPase Inhibitory Factor 1 (IF1)

The primary physiological regulator of ATP synthase is the ATPase Inhibitory Factor 1 (IF1), a small, nuclear-encoded protein.[4]

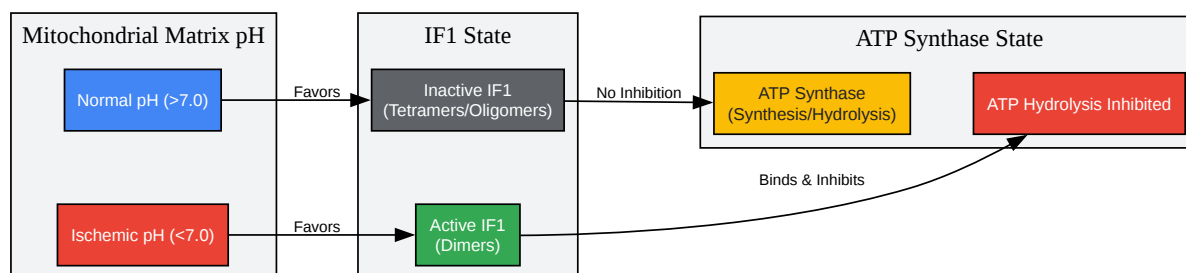
Mechanism of Action

IF1 selectively inhibits the ATP hydrolysis activity of the synthase without affecting ATP synthesis[5][6][7]. Its inhibitory action is highly dependent on the mitochondrial matrix pH.

- Under normal physiological conditions (pH > 7.0): IF1 exists as inactive tetramers and higher-order oligomers, which prevents it from binding to the ATP synthase.[6]
- During ischemia (pH < 7.0): The acidification of the mitochondrial matrix promotes the dissociation of these oligomers into active IF1 dimers.[6]

The active IF1 dimer binds to two F1-ATPase complexes. The N-terminal inhibitory region of each IF1 monomer inserts into the catalytic interface between the α and β subunits of the F1 domain, specifically at the α DP- β DP interface[6][8]. This binding event locks the rotation of the central stalk, preventing the wasteful hydrolysis of ATP.[9]

Signaling Pathway for IF1 Inhibition



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Caption: pH-dependent regulation of ATP synthase by IF1.

There is ongoing debate regarding whether IF1 can also inhibit ATP synthesis under certain conditions, potentially regulated by post-translational modifications like phosphorylation. Some studies suggest that phosphorylation of IF1 can prevent its binding to the enzyme, thereby releasing the inhibition.[4][10][11]

Synthetic and Other Natural Inhibitors

A variety of compounds have been identified that inhibit ATP synthase through different mechanisms, targeting both the F1 and Fo domains.

BMS-199264: A Selective Hydrolysis Inhibitor

BMS-199264 is a synthetic compound that, like IF1, selectively inhibits the ATP hydrolase activity of the F1Fo-ATPase with no effect on ATP synthesis.^{[1][2][3][7]} This property makes it a promising candidate for cardioprotective therapy. During myocardial ischemia, BMS-199264 can conserve cellular ATP by preventing the reverse action of the synthase, thereby reducing necrosis and improving the recovery of contractile function upon reperfusion.^{[1][2][3]}

Oligomycin: An Fo Domain Inhibitor

Oligomycin is a macrolide antibiotic that inhibits both ATP synthesis and hydrolysis. It acts by binding to the c-subunit of the Fo domain, physically blocking the proton channel.^[8] This prevents the flow of protons that drives the rotation of the central stalk, bringing the entire enzyme to a halt.

Aurovertin: An F1 Domain Inhibitor

Aurovertin inhibits both synthesis and hydrolysis by binding to the β -subunit of the F1 catalytic domain.^[12] It acts as a noncompetitive inhibitor and is noted to inhibit ATP synthesis more potently than ATP hydrolysis.^[12] Structural studies show that aurovertin binds to a cleft, obstructing the conformational changes required for the rotary catalytic mechanism.^[6]

Quantitative Inhibitor Data

Inhibitor	Target Domain	Primary Effect	IC50 / Ki	Reference
IF1	F1 (α - β interface)	Inhibits ATP Hydrolysis	N/A (Physiological)	[5] [6] [7]
BMS-199264	F1	Selectively Inhibits ATP Hydrolysis	1-10 μ M (effective concentration)	[2] [3]
Oligomycin	Fo (c-subunit)	Inhibits Synthesis & Hydrolysis	N/A	[8]
Aurovertin B	F1 (β -subunit)	Inhibits Synthesis & Hydrolysis	Ki(synthesis) = 25 nM, Ki(hydrolysis) = 120 nM	[12]

Note: IC50 and Ki values can vary significantly based on experimental conditions.

ATP Synthase and the Mitochondrial Permeability Transition Pore (mPTP)

Emerging evidence strongly suggests that dimers of ATP synthase are a core component of the mitochondrial permeability transition pore (mPTP)[\[13\]](#). The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening is a key event in many forms of cell death.

Mechanism of mPTP Formation

The pore is thought to form at the interface between two ATP synthase monomers. The binding of cyclophilin D (CypD) to the oligomycin sensitivity-conferring protein (OSCP) subunit of the ATP synthase lateral stalk sensitizes the pore to opening in the presence of Ca^{2+} [\[13\]](#).

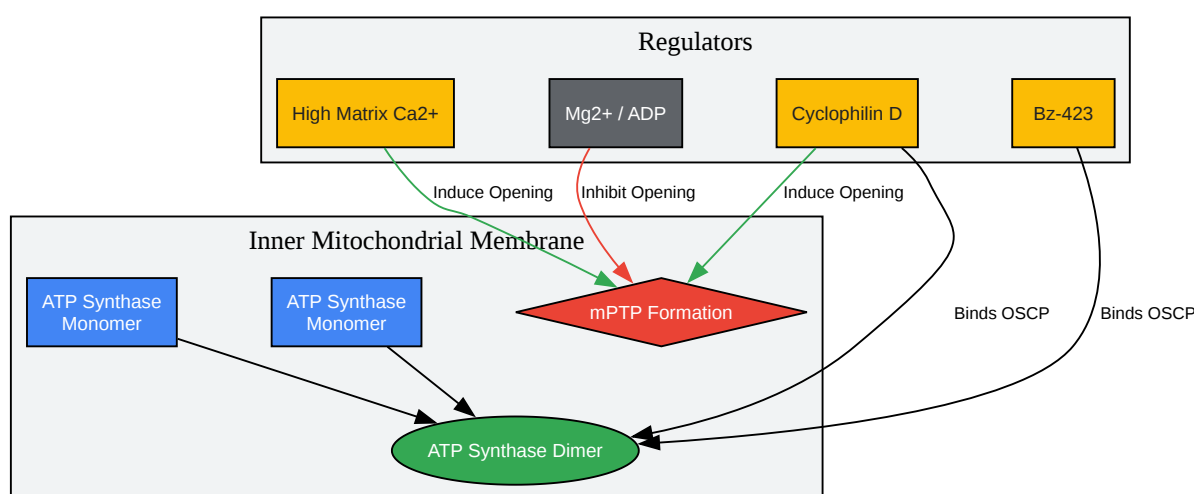
Inhibitors can modulate mPTP opening:

- Inducers: The compound Bz-423, which also binds to the OSCP subunit, mimics the effect of CypD and promotes Ca^{2+} -induced pore opening.[\[13\]](#)

- Inhibitors: Pore opening can be inhibited by ATP synthase ligands such as Mg^{2+}/ADP .^[13]

The aggregation of certain proteins, such as α -synuclein oligomers in Parkinson's disease, can also interact with ATP synthase, induce oxidative stress, and increase the probability of mPTP opening, leading to cell death.^{[14][15]}

ATP Synthase Dimerization and mPTP Regulation



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Caption: Regulation of the mPTP formed by ATP synthase dimers.

Experimental Protocols

A. ATP Hydrolysis (ATPase) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the rate of ATP hydrolysis by monitoring the oxidation of NADH. The hydrolysis of ATP produces ADP, which is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD^+ in the process. The decrease in absorbance at 340 nm is proportional to the rate of ATP hydrolysis.

Reagents:

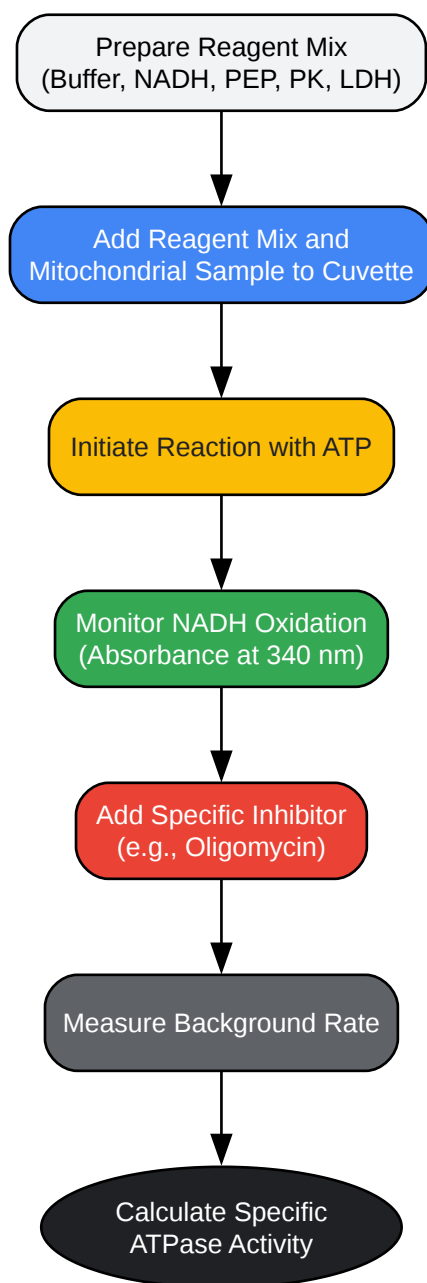
- Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[16]
- Reagent Mix (per mL of Assay Buffer):
 - 0.4 mM NADH[16]
 - 1 mM PEP[16]
 - 10 units LDH[16]
 - 25 units PK[16]
 - 1 μ M Antimycin A (to inhibit Complex III)[16]
- ATP Solution: 100 mM ATP, pH 7.5.
- Sample: Isolated mitochondria or submitochondrial particles (e.g., 20-50 μ g protein).
- Inhibitor: e.g., 5 μ M Oligomycin (to determine ATP synthase-specific activity).[16]

Procedure:

- Prepare the Reagent Mix in Assay Buffer.
- Add 1 mL of the Reagent Mix to a spectrophotometer cuvette.
- Add the mitochondrial sample (e.g., 20-50 μ g) to the cuvette, mix by inversion, and allow the baseline to stabilize.[16]
- Initiate the reaction by adding ATP to a final concentration of ~2.5 mM.[17]
- Continuously measure the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).
- After a stable rate is achieved (e.g., 10-15 minutes), add an ATP synthase-specific inhibitor (e.g., oligomycin) to measure the background, non-specific ATPase activity.[16]

- The ATP synthase-specific activity is the difference between the total rate and the rate in the presence of the inhibitor.

Experimental Workflow: ATPase Assay



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Caption: Workflow for a coupled spectrophotometric ATPase assay.

B. ATP Synthesis Activity Assay

This protocol measures ATP synthesis in energized submitochondrial particles (SMPs) using a luciferase-based assay, which produces light in an ATP-dependent manner.

Reagents:

- Reaction Buffer: 75 mM KCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 2 mM K₂HPO₄, 10 mM Sucrose.
- Substrates: e.g., 5 mM Succinate (for Complex II) or 1 mM NADH (for Complex I).
- ADP Solution: 10 mM ADP.
- Luciferin-Luciferase Reagent: Commercially available kit.
- Sample: Submitochondrial particles (e.g., 50 µg protein).

Procedure:

- Resuspend SMPs in the Reaction Buffer.
- Add the respiratory substrate (e.g., succinate) to energize the membrane and generate a proton motive force.
- Add the Luciferin-Luciferase reagent to the sample in a luminometer tube/plate.
- Initiate the ATP synthesis reaction by adding ADP to a final concentration of ~100-200 µM.
- Immediately measure the light output (luminescence) over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
- To confirm the activity is due to ATP synthase, a parallel reaction can be run in the presence of an inhibitor like oligomycin.[17]

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